4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline
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Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: LiAlH₄, NaBH₄
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of immunomodulatory agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to various chemical conditions, allowing for selective reactions to occur on other parts of the molecule . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 4-(Tert-butyldimethylsilyl)oxy-1-butanol
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the aniline derivative. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
Molecular Formula |
C13H23NOSi |
---|---|
Molecular Weight |
237.41 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylaniline |
InChI |
InChI=1S/C13H23NOSi/c1-10-9-11(7-8-12(10)14)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 |
InChI Key |
QZWFPACRDBBORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
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